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molecular formula C7H15NO2 B8766909 Methyl 4-amino-4-methylpentanoate

Methyl 4-amino-4-methylpentanoate

Cat. No. B8766909
M. Wt: 145.20 g/mol
InChI Key: ACAWIJLJSWFILZ-UHFFFAOYSA-N
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Patent
US09409892B2

Procedure details

Methyl 4-methyl-4-nitropentanoate (0.8 g, 4.57 mmol) (Moffett (1963) Org. Syn. Coll. 4:652) and Pd/C (1 g, 10% by weight) were suspended in AcOH (15 mL). The resulting mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours. The reaction mixture was then filtered through a pad of celite. The filtrate was concentrated and the crude was used in the subsequent step without further purification. MS: (+) m/z 146.12.91 (M+1).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:10]([O-])=O)([CH3:9])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6]>CC(O)=O.[Pd]>[NH2:10][C:2]([CH3:9])([CH3:1])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CC(CCC(=O)OC)(C)[N+](=O)[O-]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude was used in the subsequent step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC(CCC(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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